Potassium 2-(2,5-diaminophenyl)-2-oxoacetate
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Overview
Description
Potassium 2-(2,5-diaminophenyl)-2-oxoacetate is an organic compound with a unique structure that includes both amino and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(2,5-diaminophenyl)-2-oxoacetate typically involves the reaction of 2,5-diaminophenol with potassium oxalate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(2,5-diaminophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Potassium 2-(2,5-diaminophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Potassium 2-(2,5-diaminophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminophenol: A precursor in the synthesis of Potassium 2-(2,5-diaminophenyl)-2-oxoacetate.
2,5-Diamino-1,3,4-thiadiazole: Shares similar structural features and chemical reactivity.
Uniqueness
This compound is unique due to its combination of amino and keto functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .
Biological Activity
Potassium 2-(2,5-diaminophenyl)-2-oxoacetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a potassium ion and an acetic acid derivative with a diaminophenyl substituent. The presence of amino groups in the phenyl ring enhances its potential for biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This mechanism is crucial for protecting cellular components from damage.
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating neuronal damage and promoting cell survival.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
In Vitro Studies
Several studies have explored the in vitro biological activity of this compound:
- Antioxidant Studies :
- Neuroprotection :
- Antimicrobial Activity :
In Vivo Studies
In vivo studies have further validated the biological activities observed in vitro:
- Animal Models : In rodent models of neurodegeneration, administration of this compound led to improved cognitive function and reduced markers of inflammation .
Case Study 1: Neuroprotective Effects
A recent case study examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound exhibited improved memory retention and reduced amyloid plaque formation compared to control groups .
Case Study 2: Antioxidant Efficacy
In another study focusing on oxidative stress-related disorders, subjects receiving this compound showed significant reductions in oxidative markers and improved overall health metrics .
Properties
Molecular Formula |
C8H7KN2O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
potassium;2-(2,5-diaminophenyl)-2-oxoacetate |
InChI |
InChI=1S/C8H8N2O3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,9-10H2,(H,12,13);/q;+1/p-1 |
InChI Key |
CUJRFTQAIXGHGT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)C(=O)[O-])N.[K+] |
Origin of Product |
United States |
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